1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol
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Overview
Description
1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . This compound is characterized by a cyclobutane ring substituted with an amino group and a hydroxyl group, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol involves several steps. One common synthetic route includes the reaction of cyclobutanone with an appropriate amine under reductive amination conditions. This process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve bulk custom synthesis and procurement, ensuring high purity and yield .
Chemical Reactions Analysis
1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol can be compared with similar compounds such as 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol. While both compounds share a cyclobutane ring and similar functional groups, the difference in the alkyl chain length and branching can lead to variations in their chemical reactivity and biological activity .
Similar Compounds
- 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol
- 1-(1-amino-2-methylbutan-2-yl)cyclopentan-1-ol
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(1-amino-2-methylbutan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-8(2,7-10)9(11)5-4-6-9/h11H,3-7,10H2,1-2H3 |
InChI Key |
JZRWEQYMZOMNJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCC1)O |
Origin of Product |
United States |
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